Cas no 1049786-03-9 ([2-(2-methyl-1H-indol-3-yl)ethyl][(pyridin-3-yl)methyl]amine dihydrochloride)
![[2-(2-methyl-1H-indol-3-yl)ethyl][(pyridin-3-yl)methyl]amine dihydrochloride structure](https://ja.kuujia.com/scimg/cas/1049786-03-9x500.png)
[2-(2-methyl-1H-indol-3-yl)ethyl][(pyridin-3-yl)methyl]amine dihydrochloride 化学的及び物理的性質
名前と識別子
-
- [2-(2-Methyl-1H-indol-3-yl)ethyl](pyridin-3-ylmethyl)amine dihydrochloride
- [2-(2-methyl-1H-indol-3-yl)ethyl][(pyridin-3-yl)methyl]amine dihydrochloride
- 2-(2-methyl-1H-indol-3-yl)-N-(pyridin-3-ylmethyl)ethan-1-amine dihydrochloride
- SR-01000019037-1
- SR-01000019037
- 1049786-03-9
- CS-0440232
- EN300-237708
- F1903-0001
- 2-(2-methyl-1H-indol-3-yl)-N-(pyridin-3-ylmethyl)ethanamine Dihydrochloride
- [2-(2-METHYL-1H-INDOL-3-YL)ETHYL](PYRIDIN-3-YLMETHYL)AMINE DIHYDROCHLORID+
- 2-(2-methyl-1H-indol-3-yl)-N-(pyridin-3-ylmethyl)ethanamine;dihydrochloride
- AKOS026676841
-
- MDL: MFCD04448782
- インチ: InChI=1S/C17H19N3.2ClH/c1-13-15(16-6-2-3-7-17(16)20-13)8-10-19-12-14-5-4-9-18-11-14;;/h2-7,9,11,19-20H,8,10,12H2,1H3;2*1H
- InChIKey: OMCZISHQHKIPHQ-UHFFFAOYSA-N
計算された属性
- せいみつぶんしりょう: 337.1112531g/mol
- どういたいしつりょう: 337.1112531g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 4
- 水素結合受容体数: 2
- 重原子数: 22
- 回転可能化学結合数: 5
- 複雑さ: 294
- 共有結合ユニット数: 3
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 40.7Ų
[2-(2-methyl-1H-indol-3-yl)ethyl][(pyridin-3-yl)methyl]amine dihydrochloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1903-0001-5g |
[2-(2-methyl-1H-indol-3-yl)ethyl][(pyridin-3-yl)methyl]amine dihydrochloride |
1049786-03-9 | 95%+ | 5g |
$2001.0 | 2023-09-07 | |
TRC | M167541-500mg |
[2-(2-methyl-1h-indol-3-yl)ethyl](pyridin-3-ylmethyl)amine dihydrochloride |
1049786-03-9 | 500mg |
$ 340.00 | 2022-06-04 | ||
TRC | M167541-100mg |
[2-(2-methyl-1h-indol-3-yl)ethyl](pyridin-3-ylmethyl)amine dihydrochloride |
1049786-03-9 | 100mg |
$ 95.00 | 2022-06-04 | ||
Life Chemicals | F1903-0001-10g |
[2-(2-methyl-1H-indol-3-yl)ethyl][(pyridin-3-yl)methyl]amine dihydrochloride |
1049786-03-9 | 95%+ | 10g |
$2801.0 | 2023-09-07 | |
Enamine | EN300-237708-0.05g |
[2-(2-methyl-1H-indol-3-yl)ethyl][(pyridin-3-yl)methyl]amine dihydrochloride |
1049786-03-9 | 95% | 0.05g |
$551.0 | 2024-06-19 | |
Enamine | EN300-237708-0.25g |
[2-(2-methyl-1H-indol-3-yl)ethyl][(pyridin-3-yl)methyl]amine dihydrochloride |
1049786-03-9 | 95% | 0.25g |
$604.0 | 2024-06-19 | |
Advanced ChemBlocks | L21109-1g |
[2-(2-Methyl-1H-indol-3-yl)ethyl](pyridin-3-ylmethyl)amine dihydrochloride |
1049786-03-9 | 95% | 1g |
$680 | 2024-05-21 | |
A2B Chem LLC | AV80942-1mg |
[2-(2-Methyl-1h-indol-3-yl)ethyl](pyridin-3-ylmethyl)amine dihydrochloride |
1049786-03-9 | 95%+ | 1mg |
$245.00 | 2024-04-20 | |
A2B Chem LLC | AV80942-10mg |
[2-(2-Methyl-1h-indol-3-yl)ethyl](pyridin-3-ylmethyl)amine dihydrochloride |
1049786-03-9 | 95%+ | 10mg |
$291.00 | 2024-04-20 | |
A2B Chem LLC | AV80942-1g |
[2-(2-Methyl-1h-indol-3-yl)ethyl](pyridin-3-ylmethyl)amine dihydrochloride |
1049786-03-9 | 95%+ | 1g |
$1383.00 | 2024-04-20 |
[2-(2-methyl-1H-indol-3-yl)ethyl][(pyridin-3-yl)methyl]amine dihydrochloride 関連文献
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Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297
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Khaoula Boukari,Eric Duverger,Régis Stephan,Marie-Christine Hanf,Philippe Sonnet Phys. Chem. Chem. Phys., 2014,16, 14722-14729
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3. C@ZnOnanorod array-based hydrazine electrochemical sensor with improved sensitivity and stabilityJinping Liu,Yuanyuan Li,Jian Jiang,Xintang Huang Dalton Trans., 2010,39, 8693-8697
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Jiyou Han,Miae Won,Ji Hyeon Kim,Kyungim Min,Paramesh Jangili,Jong Seung Kim Chem. Soc. Rev., 2020,49, 7856-7878
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Andrea Amadei,Nico Sanna,Massimiliano Aschi Chem. Commun., 2008, 3399-3401
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Yuan Liu,Guohua Xie,Kailong Wu,Zhenghui Luo,Tao Zhou,Xuan Zeng,Jie Yu,Shaolong Gong J. Mater. Chem. C, 2016,4, 4402-4407
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Lihong Zhang,Wang Sun,Chunming Xu,Rongzheng Ren,Xiaoxia Yang,Jinshuo Qiao,Zhenhua Wang,Kening Sun J. Mater. Chem. A, 2020,8, 14091-14098
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H. V. Rasika Dias,Himashinie V. K. Diyabalanage,Mukunda M. Ghimire,Joshua M. Hudson,Devaborniny Parasar,Chammi S. Palehepitiya Gamage,Shan Li,Mohammad A. Omary Dalton Trans., 2019,48, 14979-14983
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Stuart Kennedy,Christine M. Beavers,Simon J. Teat,Scott J. Dalgarno New J. Chem., 2011,35, 28-31
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Guosheng Li,Xiaochuan Lu,Jin Y. Kim,John P. Lemmon,Vincent L. Sprenkle J. Mater. Chem. A, 2013,1, 14935-14942
[2-(2-methyl-1H-indol-3-yl)ethyl][(pyridin-3-yl)methyl]amine dihydrochlorideに関する追加情報
[2-(2-methyl-1H-indol-3-yl)ethyl][(pyridin-3-yl)methyl]amine dihydrochloride
The compound [2-(2-methyl-1H-indol-3-yl)ethyl][(pyridin-3-yl)methyl]amine dihydrochloride, with CAS No. 1049786-03-9, is a highly specialized chemical entity that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is characterized by its unique structure, which combines an indole moiety with a pyridine ring, connected via an ethyl and methylamine group, respectively. The presence of the dihydrochloride salt indicates that this compound exists in its protonated form, which is often preferred for stability and solubility in various applications.
Recent studies have highlighted the potential of this compound as a lead molecule in drug discovery. Its indole core is known to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. The pyridine ring further enhances its pharmacological profile by introducing additional electronic and steric effects. This combination makes [2-(2-methyl-1H-indol-3-yl)ethyl][(pyridin-3-yl)methyl]amine dihydrochloride a promising candidate for the development of novel therapeutic agents.
One of the most intriguing aspects of this compound is its ability to interact with various biological targets. For instance, research has shown that it can modulate the activity of certain enzymes involved in inflammatory pathways, making it a potential candidate for treating conditions such as arthritis or neurodegenerative diseases. Additionally, its anticancer properties have been explored in vitro, where it demonstrated selective cytotoxicity against cancer cell lines while sparing normal cells.
The synthesis of [2-(2-methyl-1H-indol-3-yl)ethyl][(pyridin-3-yl)methyl]amine dihydrochloride involves a multi-step process that combines principles from both organic and medicinal chemistry. The indole moiety is typically synthesized via the Paal-Knorr or Knorr pyrrole synthesis routes, while the pyridine ring can be introduced through cyclization reactions or by coupling with pre-synthesized pyridine derivatives. The final step involves protonation to form the dihydrochloride salt, ensuring optimal stability and bioavailability.
In terms of applications, this compound has shown promise in preclinical studies as a potential therapeutic agent for chronic inflammatory diseases and cancer. Its unique structure allows for fine-tuning of pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME), which are critical for drug development. Furthermore, ongoing research is exploring its potential as a radiosensitizer or chemosensitizer in combination therapies for cancer treatment.
From an analytical standpoint, the characterization of [2-(2-methyl-1H-indol-3-yl)ethyl][(pyridin-3-yli methyl]amine dihydrochloride has been achieved using advanced spectroscopic techniques such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and LCMS (Liquid Chromatography-Mass Spectrometry). These methods have provided insights into its molecular structure, purity, and stability under various conditions.
It is also worth noting that this compound's structural versatility opens up avenues for further modification and optimization. By altering substituents on the indole or pyridine rings, chemists can potentially enhance its bioactivity or reduce off-target effects. Such modifications could lead to the development of more efficacious drugs with improved safety profiles.
In conclusion, [2-(2-methyl-H-indol-yli ethyl)][(pyridin-yli methyl)]amine dihydrochloride represents a significant advancement in chemical synthesis and pharmacological research. Its unique structure and diverse biological activities make it a valuable tool in the quest for novel therapeutic agents. As research continues to uncover its full potential, this compound stands at the forefront of innovation in drug discovery.
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